Flupyrimin

Description

BenchChem offers high-quality Flupyrimin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flupyrimin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

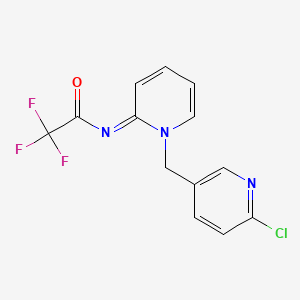

N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3O/c14-10-5-4-9(7-18-10)8-20-6-2-1-3-11(20)19-12(21)13(15,16)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQKLWKZSFCKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=O)C(F)(F)F)N(C=C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015150, DTXSID401337379 | |

| Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupyrimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689566-03-7, 1363400-41-2 | |

| Record name | Flupyrimin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689566037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupyrimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPYRIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43Q9V5U6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flupyrimin's Bridge to the Insect Nervous System: An In-depth Technical Guide to its Binding Site on the nAChR β Subunit-Face

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrimin, a novel insecticide, exhibits potent and selective activity against a range of insect pests, including those resistant to neonicotinoids. Its unique mode of action involves the antagonism of the insect nicotinic acetylcholine (B1216132) receptor (nAChR), a critical component of the insect central nervous system. This technical guide delves into the specific binding site of flupyrimin, with a particular focus on its interaction with the β subunit-face of the nAChR. Through a comprehensive review of quantitative binding data, detailed experimental protocols, and visualization of key biological and experimental processes, this document provides a foundational resource for researchers engaged in the study of insecticide mechanisms, nAChR pharmacology, and the development of next-generation crop protection agents.

Introduction: The Nicotinic Acetylcholine Receptor as an Insecticidal Target

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system. Their essential role makes them a prime target for insecticides. Flupyrimin distinguishes itself from many other nAChR-targeting insecticides by acting as an antagonist, effectively blocking the channel's function. A key hypothesis in understanding flupyrimin's efficacy is the specific interaction of its trifluoroacetyl moiety with the β subunit-face of the nAChR ligand-binding pocket, which is located at the interface between α and β subunits. This interaction is believed to be a crucial determinant of its insecticidal activity and selectivity.

Quantitative Analysis of Flupyrimin Binding

The affinity of flupyrimin for insect nAChRs has been quantified through various experimental assays. The following tables summarize the key quantitative data available, providing a comparative overview of flupyrimin's potency.

Table 1: Inhibitory Potency of Flupyrimin on Nicotinic Acetylcholine-Induced Currents

| Receptor Source | Ligand | IC50 (nM) | Reference |

| Periplaneta americana thoracic neurons | Flupyrimin | 0.32 | [1] |

| Rat α4β2 nAChR | Flupyrimin | 1100 | [1] |

Table 2: Competitive Displacement of Radioligands by Flupyrimin and Related Compounds from House Fly Head Membranes

| Competitor | Radioligand | IC50 (nM) |

| Flupyrimin | [³H]Imidacloprid | 3.2 |

| Flupyrimin | [³H]Flupyrimin | 1.8 |

| Imidacloprid | [³H]Imidacloprid | 1.5 |

| Imidacloprid | [³H]Flupyrimin | 1.2 |

| Acetylcholine | [³H]Imidacloprid | 1,200 |

| Acetylcholine | [³H]Flupyrimin | 8,900 |

Note: Data extracted and compiled from narrative text in the source material; the original publication should be consulted for full experimental details.

Table 3: Qualitative Effects of β Subunit Mutations on Flupyrimin Binding Potency

| Receptor | Mutation | Effect on Flupyrimin Binding | Reference |

| Hybrid aphid Mpα2/rat Rβ2 nAChR | T77R, T77K, T77N, T77Q | Enhanced binding potency | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the flupyrimin binding site on the insect nAChR β subunit-face.

Radioligand Binding Assays

Radioligand binding assays are fundamental for quantifying the affinity of a ligand for its receptor. The following is a generalized protocol for a competition binding assay using [³H]flupyrimin and insect nAChR-rich membrane preparations.

Objective: To determine the inhibitory constant (Ki) of unlabeled flupyrimin or other test compounds for the [³H]flupyrimin binding site on insect nAChRs.

Materials:

-

Radioligand: [³H]flupyrimin

-

Receptor Source: Membrane preparations from insect heads (e.g., house flies) or cultured cells expressing the target nAChR.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize insect heads or cell pellets in ice-cold Assay Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh, ice-cold Assay Buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL and store in aliquots at -80°C.

-

-

Assay Setup (in triplicate in a 96-well microplate):

-

Total Binding: Add Assay Buffer, [³H]flupyrimin (at a final concentration near its Kd), and the membrane preparation.

-

Non-specific Binding: Add Assay Buffer, [³H]flupyrimin, a saturating concentration of the non-specific control, and the membrane preparation.

-

Competition Binding: Add Assay Buffer, [³H]flupyrimin, a range of concentrations of the unlabeled test compound, and the membrane preparation.

-

-

Incubation:

-

Incubate the plates at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the functional effects of compounds on ion channels expressed in Xenopus laevis oocytes.

Objective: To characterize the antagonistic effect of flupyrimin on insect nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the insect nAChR α and β subunits

-

Oocyte Ringer's 2 (OR2) solution: 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.8.

-

Recording solution (Barth's solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.

-

Glass microelectrodes (for injection and recording)

-

Microinjector

-

TEVC amplifier and data acquisition system

Procedure:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Wash the oocytes thoroughly with OR2 solution.

-

Select healthy, stage V-VI oocytes for injection.

-

-

cRNA Injection:

-

Prepare a mixture of cRNAs for the desired α and β subunits.

-

Inject approximately 50 nL of the cRNA mixture into each oocyte.

-

Incubate the injected oocytes in OR2 solution supplemented with antibiotics at 18°C for 2-5 days to allow for receptor expression.

-

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply the agonist (e.g., acetylcholine) to elicit an inward current mediated by the nAChRs.

-

To test the effect of flupyrimin, pre-apply flupyrimin for a set duration before co-applying it with the agonist.

-

Record the current responses in the absence and presence of different concentrations of flupyrimin.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-induced currents.

-

Calculate the percentage of inhibition of the current by flupyrimin at each concentration.

-

Plot the percentage of inhibition against the logarithm of the flupyrimin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is used to introduce specific mutations into the nAChR β subunit to identify key amino acid residues involved in flupyrimin binding.

Objective: To create specific point mutations in the cDNA of the insect nAChR β subunit.

Materials:

-

Plasmid DNA containing the wild-type nAChR β subunit cDNA.

-

Mutagenic primers containing the desired mutation.

-

High-fidelity DNA polymerase.

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

-

LB agar (B569324) plates with appropriate antibiotic.

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the plasmid template.

-

Mutagenesis PCR: Perform PCR using the plasmid template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA.

-

Verification: Verify the presence of the desired mutation by DNA sequencing.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand to its target receptor.

Objective: To model the interaction of flupyrimin with the insect nAChR β subunit and identify key interacting residues.

General Protocol:

-

Protein and Ligand Preparation:

-

Obtain or build a 3D model of the insect nAChR ligand-binding domain. Homology modeling based on known structures (e.g., from Aplysia californica acetylcholine-binding protein, Ac-AChBP) is a common approach.

-

Prepare the 3D structure of flupyrimin and assign appropriate charges and atom types.

-

-

Binding Site Definition:

-

Identify the putative binding site at the interface of the α and β subunits based on experimental data and known ligand-binding pockets of nAChRs.

-

-

Docking Simulation:

-

Use a molecular docking software (e.g., AutoDock, Glide, GOLD) to dock flupyrimin into the defined binding site.

-

The software will generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most plausible binding mode.

-

Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between flupyrimin and the amino acid residues of the β subunit.

-

This analysis can provide insights into the structural basis of flupyrimin's binding and help rationalize the results from site-directed mutagenesis studies.

-

Visualization of Pathways and Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the activation of a nicotinic acetylcholine receptor, and how an antagonist like flupyrimin can block this process.

References

Flupyrimin: A Technical Guide to a Novel Pyridylidene Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrimin, a novel insecticide from the pyridylidene chemical class, presents a significant advancement in pest management strategies. Developed by Meiji Seika Pharma, it demonstrates remarkable efficacy against a wide spectrum of insect pests, including those resistant to conventional neonicotinoids.[1][2] Its unique mode of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, coupled with a favorable safety profile for pollinators, positions Flupyrimin as a valuable tool in integrated pest management (IPM) programs.[1][2] This technical guide provides an in-depth overview of Flupyrimin, encompassing its chemical properties, mechanism of action, insecticidal spectrum, and safety data. Detailed experimental protocols for key bioassays are also presented to facilitate further research and development.

Introduction

The relentless evolution of insecticide resistance in agricultural pests necessitates the continuous development of novel active ingredients with distinct modes of action. Flupyrimin emerges as a promising solution, addressing the challenge of resistance to widely used neonicotinoid insecticides.[1][2] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 4F, Flupyrimin is a competitive modulator of nAChRs. Unlike neonicotinoids which are agonists of nAChRs, Flupyrimin acts as an antagonist, disrupting nerve signal transmission in a manner that is effective against both susceptible and resistant insect populations.[1] This guide serves as a comprehensive resource for researchers and professionals engaged in the study and application of insecticides.

Chemical and Physical Properties

Flupyrimin is an off-white powdery solid with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | N-[(E)-1-[(6-chloro-3-pyridinyl)methyl]pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide | [3] |

| CAS Number | 1689566-03-7 | [3][4] |

| Molecular Formula | C13H9ClF3N3O | [3][4] |

| Molecular Weight | 315.68 g/mol | [3][4] |

| Melting Point | 156.6 - 157.1 °C | [3][5] |

| Boiling Point | 298.0 °C | [3][5] |

| Water Solubility | 167 mg/L (at 20 °C) | [3] |

| Vapor Pressure | <2.2 x 10-5 Pa (at 25 °C) | [3] |

| Density | 1.5 g/cm³ (at 20 °C) | [3] |

Mode of Action

Flupyrimin's insecticidal activity stems from its role as an antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system.[1][2] nAChRs are ligand-gated ion channels crucial for fast excitatory neurotransmission.[1]

-

Antagonistic Binding: Unlike neonicotinoid insecticides that act as agonists and stimulate the receptor, Flupyrimin binds to the nAChR but does not activate it. This blocks the binding of the natural neurotransmitter, acetylcholine (ACh).

-

Disruption of Nerve Signaling: By preventing ACh from binding, Flupyrimin inhibits the influx of ions that would normally lead to nerve depolarization. This disruption of the nerve signal results in paralysis and ultimately, the death of the insect.[1]

-

Novel Binding Site Interaction: Studies have shown that Flupyrimin interacts with the nAChR in a manner distinct from neonicotinoids, which likely contributes to its effectiveness against neonicotinoid-resistant pests.[6] It has been demonstrated to bind to multiple high-affinity sites on the house fly nAChR, one of which is insensitive to imidacloprid.[1][2]

Insecticidal Spectrum and Efficacy

Flupyrimin exhibits a broad spectrum of activity against various economically important insect pests, particularly those in the orders Hemiptera and Lepidoptera.

Table 1: Insecticidal Activity of Flupyrimin (LC90/LD90)

| Target Pest | Species | Stage | Application Method | LC90/LD90 | Reference |

| Brown Planthopper | Nilaparvata lugens | - | Foliar Application | - | [1] |

| White-backed Planthopper | Sogatella furcifera | - | Foliar Application | - | [1] |

| Small Brown Planthopper | Laodelphax striatella | - | Topical Application | LD90 | [1] |

| Diamondback Moth | Plutella xylostella | - | Foliar Application | LC90 | [1] |

| House Fly | Musca domestica | Adult | Topical Application | LD90 | [1] |

Note: Specific LC90/LD90 values were not consistently provided in the search results, but the referenced source indicates activity.

Receptor Binding Affinity

The high insecticidal potency of Flupyrimin is correlated with its strong binding affinity to insect nAChRs.

Table 2: Receptor Binding and Inhibition Data for Flupyrimin

| Parameter | Species/Receptor | Value | Units | Reference |

| IC50 | Periplaneta americana nAChR | 0.32 | nM | [1] |

| KD | Musca domestica nAChR (Site 1) | 0.27 | nM | [1] |

| KD | Musca domestica nAChR (Site 2) | 6.5 | nM | [1] |

| Bmax | Musca domestica nAChR (Site 1) | 170 | fmol/mg protein | [1] |

| Bmax | Musca domestica nAChR (Site 2) | 210 | fmol/mg protein | [1] |

Safety Profile

A key advantage of Flupyrimin is its favorable safety profile towards non-target organisms, particularly pollinators and mammals.

Table 3: Toxicological Data for Flupyrimin

| Organism | Species | Exposure Route | Value | Units | Reference | | :--- | :--- | :--- | :--- | :--- | | Honeybee | Apis mellifera | Acute Oral (96h) | >53 | µ g/bee |[3] | | Honeybee | Apis mellifera | Acute Contact (96h) | >100 | µ g/bee |[3] | | Bumblebee | Bombus terrestris | Acute Contact (96h) | >100 | µ g/bee |[3] | | Hornfaced Bee | Osmia cornifrons | Acute Contact (96h) | >100 | µ g/bee |[3] | | Rat (Female) | Rattus norvegicus | Acute Oral LD50 | 300 - 2000 | mg/kg |[3] | | Rat | Rattus norvegicus | Acute Dermal LD50 | >2000 | mg/kg |[3] | | Rat | Rattus norvegicus | Acute Inhalation LC50 | >5 | mg/L |[3] | | Rat nAChR (α4β2) | - | IC50 | - | - |[1][2] |

Note: The IC50 for rat nAChR is described as having "very low affinity" in the source material, indicating a high IC50 value.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of Flupyrimin.

Insect Bioassay: Leaf-Dip Method for Aphids

This protocol is adapted from the IRAC recommended method for testing the susceptibility of aphids to insecticides.

Materials:

-

Technical grade Flupyrimin

-

Acetone (B3395972) (analytical grade)

-

Triton X-100 or similar non-ionic surfactant

-

Distilled water

-

Host plant leaves (e.g., cabbage, cotton)

-

Petri dishes (5-9 cm diameter)

-

Fine paintbrush

-

Ventilated lids for petri dishes

-

Environmental chamber (20-25°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of Flupyrimin in acetone.

-

Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations. A control solution containing only distilled water and surfactant should also be prepared.

-

-

Preparation of Leaf Discs:

-

Excise leaf discs from healthy, untreated host plants. The diameter of the discs should be slightly smaller than the petri dish.

-

Prepare a 1-2% agar solution in water, heat to dissolve, and pour into the bottom of the petri dishes to a depth of 3-4 mm. Allow the agar to cool and solidify.

-

-

Treatment:

-

Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.

-

Place the treated leaf discs on paper towels to air dry with the abaxial (lower) surface facing up.

-

-

Infestation:

-

Once dry, place one leaf disc (abaxial side up) onto the agar in each petri dish.

-

Using a fine paintbrush, carefully transfer 20-30 adult apterous (wingless) aphids onto each leaf disc.

-

-

Incubation and Assessment:

-

Seal the petri dishes with ventilated lids and place them in an environmental chamber.

-

Assess aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded with a paintbrush are considered dead.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Calculate LC50/LC90 values and their 95% confidence intervals using probit analysis.

-

Insect Bioassay: Topical Application Method

This protocol is a standard method for determining the contact toxicity of an insecticide.

Materials:

-

Technical grade Flupyrimin

-

Acetone (analytical grade)

-

Micro-applicator capable of delivering 0.5-1.0 µL droplets

-

Test insects (e.g., adult house flies, mosquito adults)

-

CO2 for anesthetizing insects

-

Holding cages with food and water

-

Environmental chamber

Procedure:

-

Preparation of Dosing Solutions:

-

Dissolve technical grade Flupyrimin in acetone to prepare a stock solution.

-

Perform serial dilutions of the stock solution with acetone to obtain a range of concentrations.

-

-

Insect Preparation:

-

Anesthetize a batch of insects using CO2.

-

Select healthy, uniform-sized insects for treatment.

-

-

Application:

-

Using the micro-applicator, apply a single 0.5 µL droplet of the dosing solution to the dorsal thorax of each anesthetized insect.

-

Treat a control group with acetone only.

-

-

Post-treatment and Observation:

-

Place the treated insects in holding cages with access to food and water.

-

Maintain the cages in an environmental chamber under controlled conditions.

-

Record mortality at 24, 48, and 72 hours post-treatment.

-

-

Data Analysis:

-

Calculate the dose in µg of active ingredient per insect.

-

Determine the LD50/LD90 values and their confidence limits using probit analysis.

-

Radioligand Binding Assay for nAChR

This protocol describes a method to determine the binding affinity of Flupyrimin to insect nAChRs using a radiolabeled ligand such as [3H]imidacloprid or a custom-synthesized [3H]Flupyrimin.

Materials:

-

Insect heads (e.g., from house flies or aphids) as the source of nAChRs

-

Radioligand (e.g., [3H]imidacloprid)

-

Unlabeled Flupyrimin

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Homogenizer

-

High-speed centrifuge

-

Glass fiber filters

-

Cell harvester

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize insect heads in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing the nAChRs.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

-

Total binding: Add membrane preparation, radioligand, and buffer.

-

Non-specific binding: Add membrane preparation, radioligand, and a high concentration of a competing non-labeled ligand (e.g., nicotine (B1678760) or unlabeled imidacloprid).

-

Competitive binding: Add membrane preparation, radioligand, and varying concentrations of Flupyrimin.

-

-

Incubation and Filtration:

-

Incubate the plate at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competitive binding, plot the percentage of specific binding against the logarithm of the Flupyrimin concentration to determine the IC50 value.

-

For saturation binding experiments (using varying concentrations of radioligand), determine the KD and Bmax values from Scatchard plot analysis.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of Flupyrimin's effect on nAChRs in isolated insect neurons.

Materials:

-

Isolated insect neurons (e.g., from cockroach thoracic ganglia)

-

External (bath) solution (e.g., saline solution mimicking insect hemolymph)

-

Internal (pipette) solution (e.g., containing K-gluconate)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Inverted microscope

-

Borosilicate glass capillaries for patch pipettes

-

Agonist (e.g., acetylcholine)

-

Flupyrimin test solutions

Procedure:

-

Neuron Preparation:

-

Dissect the desired ganglion from the insect and enzymatically dissociate the neurons.

-

Plate the isolated neurons in a recording chamber on the stage of an inverted microscope.

-

-

Patch-Clamp Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Under visual control, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential of, for example, -70 mV.

-

Apply the nAChR agonist (e.g., 10 µM acetylcholine) to the bath to evoke an inward current.

-

After establishing a stable baseline response to the agonist, co-apply the agonist with different concentrations of Flupyrimin.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of Flupyrimin.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the Flupyrimin concentration to determine the IC50 value.

-

Conclusion

Flupyrimin represents a significant innovation in insecticide chemistry, offering a potent and selective solution for the control of a wide range of insect pests, including those that have developed resistance to existing chemistries. Its unique antagonistic action on the nicotinic acetylcholine receptor, combined with a favorable toxicological profile, makes it a valuable component of modern, sustainable agriculture. The data and protocols presented in this guide are intended to provide a solid foundation for further research into the application and optimization of this promising insecticide.

References

- 1. irac-online.org [irac-online.org]

- 2. Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Flupyrimin | C13H9ClF3N3O | CID 14127920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 6. Deciphering the Flupyrimin Binding Surface on the Insect Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Flupyrimin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrimin, a novel insecticide developed by Meiji Seika Pharma, has demonstrated a unique biological profile, including high efficacy against various insect pests and, notably, low toxicity to pollinators such as bees.[1][2][3][4] Its mode of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist distinguishes it from many other neonicotinoid insecticides.[5][6][7] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Flupyrimin analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel insecticides.

Introduction to Flupyrimin

Flupyrimin, with the chemical name N-[(E)-1-(6-chloro-3-pyridinylmethyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide, is a pyridylidene-based insecticide.[5][8] It is classified by the Insecticide Resistance Action Committee (IRAC) under Group 4F as a nAChR competitive modulator.[9] A key feature of Flupyrimin is its effectiveness against pests that have developed resistance to other insecticides, such as imidacloprid.[3][4][5] Furthermore, its favorable safety profile towards non-target organisms, particularly pollinators, makes it a promising candidate for integrated pest management (IPM) programs.[1][2][6]

Mode of Action and Signaling Pathway

Flupyrimin acts as an antagonist at the insect nicotinic acetylcholine receptor (nAChR).[5][6][7] Unlike agonistic neonicotinoids that mimic acetylcholine (ACh) to continuously stimulate the receptor, Flupyrimin binds to the receptor and blocks the binding of ACh, thereby inhibiting nerve signal transmission. This disruption leads to paralysis and ultimately the death of the target insect.[10]

The binding of Flupyrimin to the nAChR is a critical aspect of its insecticidal activity. Studies have shown that [3H]Flupyrimin binds to multiple high-affinity components in insect nAChR preparations.[5][8] One of these binding sites is identical to that of imidacloprid, while another is an imidacloprid-insensitive subtype, which likely contributes to its efficacy against resistant pests.[5][8]

Below is a diagram illustrating the signaling pathway of nAChRs and the antagonistic action of Flupyrimin.

Caption: Signaling pathway of nAChR and antagonistic action of Flupyrimin.

Structure-Activity Relationship (SAR) Studies

Several studies have explored the SAR of Flupyrimin analogues by modifying different parts of the molecule. The general approach involves synthesizing a series of derivatives and evaluating their insecticidal activity against various pests.

A typical experimental workflow for a Flupyrimin analogue SAR study is depicted below.

Caption: Experimental workflow for Flupyrimin analogue SAR studies.

Modifications of the Amide/Sulfonamide Fragment

One study focused on replacing the amide fragment of Flupyrimin with a sulfonamide group.[1] This modification aimed to explore novel chemical space while retaining insecticidal activity and low bee toxicity.

Table 1: Insecticidal Activity of Sulfonamide Analogues against Aphis glycines

| Compound | R | LC50 (mg/L) |

| Flupyrimin | - | 1.23 |

| 2j | 3-CF3 | 20.93 |

| 3a | H | >100 |

| 3b | 4-Cl | >100 |

| 3c | 3-CH3 | >100 |

Data extracted from a study on novel low bee-toxicity compounds.[1]

The results indicate that while the sulfonamide analogues generally showed lower activity against Aphis glycines compared to Flupyrimin, compound 2j with a 3-trifluoromethylphenyl group exhibited notable insecticidal activity.[1] Molecular docking studies suggested that the sulfonamide group in these analogues did not form a hydrogen bond with a key arginine residue in the honeybee nAChR, potentially explaining their lower bee toxicity.[1]

Scaffold Hopping with Arylpyrazole Core

Another approach involved replacing the pyridinylidene-trifluoroacetamide scaffold of Flupyrimin with a 1-aryl-1H-pyrazol-4-yl subunit.[3][4][11] This scaffold hopping strategy aimed to discover new insecticides with potentially different modes of action or improved properties. A series of 31 such analogues were synthesized and tested against Plutella xylostella.[3][4][11]

Table 2: Insecticidal Activity of Arylpyrazole Analogues against Plutella xylostella

| Compound | R1 | R2 | Lethality (%) at 400 µg/mL | Lethality (%) at 25 µg/mL |

| A3 | H | 2,6-diCl-4-CF3-Ph | 100 | - |

| B1 | CH3 | 4-Cl-Ph | 100 | - |

| B2 | CH3 | 4-Br-Ph | 100 | >70 |

| B3 | CH3 | 4-CF3-Ph | 100 | >70 |

| B4 | CH3 | 2,4-diCl-Ph | 100 | >70 |

| B5 | CH3 | 2,6-diCl-4-CF3-Ph | 100 | - |

| B6 | CH3 | 2-Cl-5-CF3-Ph | 100 | - |

| D4 | CF3 | 2,4-diCl-Ph | 100 | - |

| D6 | CF3 | 2-Cl-5-CF3-Ph | 100 | - |

Data synthesized from studies on Flupyrimin analogues bearing an arylpyrazole subunit.[3][4][11][12]

The bioassays revealed that many of these arylpyrazole analogues possessed excellent insecticidal activity against Plutella xylostella.[3][4][11] In particular, compounds B2 , B3 , and B4 maintained high lethality (>70%) even at a lower concentration of 25 µg/mL.[3][4][11] These findings suggest that the 1-aryl-1H-pyrazol-4-yl core is a viable replacement for the original Flupyrimin scaffold in developing new insecticidal compounds.

Experimental Protocols

General Synthesis of Analogues

The synthesis of Flupyrimin analogues generally involves multi-step chemical reactions. For the sulfonamide analogues, the key step is the reaction of a substituted benzenesulfonyl chloride with N-((6-chloropyridin-3-yl)methyl)pyridin-2-amine.[1] For the arylpyrazole analogues, the synthesis involves the construction of the pyrazole (B372694) ring followed by coupling with the appropriate side chains.[3][4]

The structures of all synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[1][3][4][11]

Insecticidal Bioassays

The insecticidal activity of the synthesized analogues is evaluated through bioassays on target pest species. A common method is the leaf-dipping or diet-incorporation method.

-

Leaf-Dipping Method (for Aphis glycines):

-

Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.

-

Fresh plant leaves are dipped into the test solutions for a few seconds and then allowed to air dry.

-

The treated leaves are placed in petri dishes containing a layer of agar.

-

A specific number of adult aphids are introduced into each petri dish.

-

The dishes are maintained at a controlled temperature and humidity.

-

Mortality is assessed after a specific period (e.g., 48 or 72 hours).

-

LC50 values are calculated using probit analysis.

-

-

Diet-Incorporation Method (for Plutella xylostella):

-

An artificial diet is prepared.

-

The test compounds, dissolved in a solvent, are mixed into the diet at various concentrations.

-

The diet is poured into the wells of a multi-well plate.

-

One larva of P. xylostella is placed in each well.

-

The plates are sealed and kept under controlled environmental conditions.

-

Larval mortality is recorded after a set period.

-

Lethality percentages are calculated for each concentration.

-

Bee Toxicity Assays

To assess the safety of the analogues to pollinators, acute oral and contact toxicity assays are performed on honeybees (Apis mellifera).

-

Acute Oral Toxicity:

-

Bees are starved for a few hours.

-

They are then fed a sucrose (B13894) solution containing the test compound at a specific concentration.

-

Mortality is observed and recorded at different time points (e.g., 24, 48, 72 hours).

-

-

Acute Contact Toxicity:

-

The test compound, dissolved in a volatile solvent, is applied topically to the dorsal thorax of the bees.

-

The bees are then kept in cages with access to a sucrose solution.

-

Mortality is assessed at various time intervals.

-

Molecular Docking Studies

To understand the interaction between the Flupyrimin analogues and the nAChR, molecular docking simulations are often performed.

-

Protein Preparation: A 3D structure of the target receptor (or a homologous protein like the Aplysia californica acetylcholine-binding protein, AChBP) is obtained from a protein database or generated through homology modeling.[5]

-

Ligand Preparation: The 3D structures of the Flupyrimin analogues are generated and their energy is minimized.

-

Docking Simulation: A docking program is used to predict the binding pose and affinity of the ligands within the active site of the receptor.

-

Analysis: The docking results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity and activity of the compounds.

Conclusion

The SAR studies of Flupyrimin analogues have provided valuable insights for the design of new insecticides. Key findings indicate that:

-

The pyridinylidene and trifluoroacetyl moieties are important pharmacophores for high receptor affinity.[5][8]

-

Replacement of the amide group with a sulfonamide can lead to compounds with good insecticidal activity and potentially lower bee toxicity.[1]

-

Scaffold hopping to an arylpyrazole core can yield highly potent insecticides against lepidopteran pests.[3][4][11]

Future research in this area could focus on further optimizing the substituents on these novel scaffolds to enhance insecticidal potency and selectivity, while maintaining a favorable environmental and toxicological profile. The experimental and computational approaches outlined in this guide provide a robust framework for the continued development of next-generation insecticides based on the Flupyrimin template.

References

- 1. mdpi.com [mdpi.com]

- 2. guidechem.com [guidechem.com]

- 3. Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. irac-online.org [irac-online.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits | Semantic Scholar [semanticscholar.org]

- 12. Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Recognition of Flupyrimin's Trifluoroacetyl Pharmacophore

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupyrimin (FLP) is a novel insecticide characterized by a unique trifluoroacetyl pharmacophore, which sets it apart from traditional neonicotinoids like imidacloprid (B1192907) (IMI).[1][2] It acts as a competitive modulator and antagonist at the insect nicotinic acetylcholine (B1216132) receptor (nAChR), a critical ligand-gated ion channel for rapid excitatory neurotransmission.[3][4][5] This mechanism grants FLP outstanding potency against various insect pests, including those resistant to IMI, while demonstrating superior safety profiles for pollinators and mammals.[6][7] This document provides an in-depth technical analysis of the molecular interactions underpinning the efficacy of Flupyrimin, with a specific focus on its trifluoroacetyl moiety. It details the binding mechanisms, summarizes key quantitative data, outlines experimental protocols used in its characterization, and visualizes the critical pathways and workflows involved in its study.

Mechanism of Action

Flupyrimin functions as an antagonist of the insect nAChR.[8][9] Unlike typical neonicotinoids which are agonists, FLP binds to the receptor but does not activate it; instead, it blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh).[4][6] This blockage prevents the opening of the ion channel, thereby disrupting nerve signal transmission, which leads to paralysis and eventual death of the target insect.[5] Electrophysiological studies on American cockroach (Periplaneta americana) neurons confirm this antagonistic activity, where FLP application results in a robust blocking of ACh-induced currents with an IC50 value of just 0.32 nM.[4][10]

The binding site for Flupyrimin is located at the interface between two subunits of the nAChR.[1][11] Research has shown that FLP interacts with multiple high-affinity binding components in house fly nAChR preparations.[7][12] One of these binding sites is identical to the receptor for imidacloprid, while another is an IMI-insensitive subtype, which helps to explain FLP's effectiveness against IMI-resistant pests.[7][12][13]

Molecular Recognition of the Trifluoroacetyl Pharmacophore

The trifluoroacetyl group, -C(O)CF₃, is the key pharmacophore responsible for Flupyrimin's unique binding properties and high affinity.[1][12] Structural and mutational studies have elucidated how this moiety is recognized within the ligand-binding pocket of the insect nAChR.

Binding Pocket Interaction

The ligand-binding pocket of the nAChR is situated at the interface between an α and a β subunit.[1] It is hypothesized that the trifluoroacetyl moiety of FLP is primarily recognized by the β subunit-face.[1][9][11] Studies using the acetylcholine-binding protein (AChBP) from Aplysia californica, a well-established structural surrogate for the insect nAChR's extracellular domain, have been instrumental in modeling these interactions.[4][7][12]

Within this binding pocket, the three fluorine atoms of the trifluoroacetyl group form specific interactions with amino acid residues:

-

One fluorine atom is thought to interact with the amide NH₂ of a glutamine residue (Q57) on loop D.[11]

-

Another fluorine atom interacts with the alkyl residue of an isoleucine (I118) on loop E.[11]

-

The third interacts with the backbone NH of residues on loop C (C190/S189).[11]

Role of Hydrogen Bonding

Further investigation into the specific atomic interactions has been conducted using a recombinant hybrid nAChR composed of the aphid Mpα2 subunit and a mutated rat Rβ2 subunit.[1][8] A key study focused on the T77 residue on the β subunit. When this threonine was replaced with hydrogen-donating amino acids (Arginine - R, Lysine - K, Asparagine - N, or Glutamine - Q), the binding potency of Flupyrimin was significantly enhanced.[1][11] This suggests that a hydrogen bond forms between the fluorine atom of FLP's trifluoroacetyl group and the side chain of the partnering amino acid on the β subunit.[1] In contrast, the affinity of imidacloprid, which has a nitroguanidine (B56551) pharmacophore, remained unchanged by these mutations, highlighting the distinct binding mechanism of Flupyrimin.[1][8][11]

Caption: Flupyrimin's pharmacophores interacting with amino acid loops at the α/β subunit interface of the nAChR.

Quantitative Data Summary

The following tables summarize the binding affinities and insecticidal activities of Flupyrimin in comparison to other compounds.

Table 1: Binding Affinity and Potency at nAChRs

| Compound | Receptor/Assay System | IC₅₀ (nM) | Reference(s) |

| Flupyrimin | Periplaneta americana neurons (ACh-induced current) | 0.32 | [4][10] |

| Flupyrimin | Rat α4β2 nAChR | 1100 | [10][11] |

| Imidacloprid | Rat α4β2 nAChR | 2600 | [11] |

Table 2: Effect of β-Subunit Mutations on Flupyrimin Binding Potency

| Receptor (Mpα2/Rβ2) | Mutation at T77 | Flupyrimin Binding Potency vs. Wild-Type | Reference(s) |

| Wild-Type | Threonine (T) | Baseline | [1][8] |

| Mutant | Arginine (R) | Enhanced | [1][8] |

| Mutant | Lysine (K) | Enhanced | [1][8] |

| Mutant | Asparagine (N) | Enhanced | [1][8] |

| Mutant | Glutamine (Q) | Enhanced | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used to characterize Flupyrimin's molecular recognition.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its target receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the nAChR by Flupyrimin.

-

Receptor Preparation: nAChR preparations are typically sourced from house fly (Musca domestica) heads or from cells expressing recombinant receptors (e.g., hybrid aphid/rat nAChRs).[4][7]

-

Radioligand: A tritiated ligand, such as [³H]Imidacloprid or [³H]Flupyrimin, is used.[4][7]

-

Procedure:

-

The receptor preparation is incubated with a fixed concentration of the radioligand.

-

Varying concentrations of the unlabeled test compound (Flupyrimin) are added to compete for binding.

-

After reaching equilibrium, the mixture is filtered to separate bound from unbound radioligand.

-

The radioactivity of the filter-bound complex is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀ value) is calculated. Binding parameters like the dissociation constant (Kᴅ) and maximal binding capacity (Bₘₐₓ) can also be determined.[4]

Caption: A simplified workflow for determining the binding affinity of a compound using a competitive radioligand assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through the nAChR channel in response to chemical stimuli, providing functional data on agonism and antagonism.

-

Objective: To determine if Flupyrimin acts as an agonist or antagonist and to quantify its inhibitory potency.

-

Cell Preparation: Dissociated neurons from the terminal ganglion of the American cockroach (Periplaneta americana) are commonly used.[4]

-

Procedure:

-

A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the membrane of a single neuron.

-

The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

A baseline inward current is established by applying a known concentration of acetylcholine (e.g., 10 μM).

-

The test compound (Flupyrimin) is applied, either alone or prior to the ACh application.

-

Changes in the inward current are recorded. An agonist would induce a current, while an antagonist would block the ACh-induced current.

-

-

Data Analysis: The concentration of the antagonist required to inhibit 50% of the ACh-induced current (IC₅₀) is determined.[4]

Site-Directed Mutagenesis of Recombinant Receptors

This powerful technique is used to identify specific amino acid residues that are critical for ligand binding.

-

Objective: To pinpoint key amino acid interactions by observing how specific mutations affect Flupyrimin's binding affinity.

-

System: A hybrid receptor system, such as one combining an aphid α-subunit (Mpα2) with a rat β-subunit (Rβ2), expressed in a suitable cell line.[1]

-

Procedure:

-

The gene encoding the β-subunit is altered to substitute a specific amino acid (e.g., T77) with another (e.g., R, K, N, Q).

-

The modified gene is expressed in cells to produce the mutant nAChR.

-

Radioligand binding assays are performed on membranes from these cells to determine the binding potency of Flupyrimin to the mutant receptor.

-

-

Data Analysis: The binding affinity of Flupyrimin for the mutant receptor is compared to its affinity for the wild-type receptor. A significant change (enhancement or reduction) in affinity indicates that the mutated residue is involved in the binding interaction.[1][11]

References

- 1. Deciphering the Flupyrimin Binding Surface on the Insect Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors. | Semantic Scholar [semanticscholar.org]

- 3. irac-online.org [irac-online.org]

- 4. irac-online.org [irac-online.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - Deciphering the Flupyrimin Binding Surface on the Insect Nicotinic Acetylcholine Receptor - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collection - Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

Flupyrimin: A Comprehensive Technical Guide on its Nicotinic Acetylcholine Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrimin, a novel insecticide, distinguishes itself from the widely used neonicotinoids through its unique mode of action at the nicotinic acetylcholine (B1216132) receptor (nAChR). While neonicotinoids are agonists that hyperactivate these receptors, flupyrimin functions as a potent antagonist, effectively blocking the normal physiological function of nAChRs in insects. This technical guide provides an in-depth analysis of flupyrimin's antagonistic activity, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of neurotoxicology, insecticide development, and receptor pharmacology.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for fast excitatory neurotransmission in the central nervous system of insects. Their activation by the endogenous neurotransmitter acetylcholine (ACh) leads to an influx of cations, resulting in neuronal depolarization and the propagation of nerve impulses. The vital role of nAChRs has made them a primary target for insecticides. Flupyrimin represents a significant development in this area, offering a distinct antagonistic mechanism that is effective against a range of insect pests, including those that have developed resistance to neonicotinoid agonists.[1][2] This guide delves into the core of flupyrimin's antagonist versus agonist activity, providing the detailed technical information necessary for its study and potential future development.

Quantitative Analysis of Flupyrimin's nAChR Antagonism

The antagonist properties of flupyrimin have been quantified through various electrophysiological and radioligand binding assays. The following tables summarize the key data, providing a comparative perspective on its potency and selectivity.

Table 1: Electrophysiological Activity of Flupyrimin

| Parameter | Species | Preparation | Value | Reference |

| IC50 | Periplaneta americana (American Cockroach) | Thoracic Neurons | 0.32 ± 0.13 nM | [3] |

Table 2: Radioligand Binding Affinity of Flupyrimin

| Receptor/Ligand | Species | Preparation | K_D (nM) | B_max (fmol/mg protein) | Reference |

| [³H]Flupyrimin | Musca domestica (House Fly) | Head Membrane | 0.27 and 6.5 | 170 and 210 | [3] |

| [³H]Imidacloprid | Musca domestica (House Fly) | Head Membrane | 2.2 | 220 | [3] |

Table 3: Comparative Binding Affinity of Flupyrimin at Insect vs. Vertebrate nAChRs

| Compound | Receptor | Species | IC50 (nM) | Reference |

| Flupyrimin | nAChR | Periplaneta americana | 0.32 | [3] |

| Flupyrimin | α4β2 nAChR | Rat (recombinant) | 1100 | [2][4] |

Key Experimental Protocols

The characterization of flupyrimin as a nAChR antagonist relies on two primary experimental techniques: electrophysiology and radioligand binding assays. Detailed methodologies for these key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons

This protocol is adapted from studies on American cockroach (Periplaneta americana) thoracic neurons.[3]

Objective: To measure the inhibitory effect of flupyrimin on acetylcholine-evoked currents in native insect neurons.

Materials:

-

Isolated thoracic ganglia from adult male American cockroaches.

-

External saline solution (in mM): 185 NaCl, 3.0 KCl, 4 MgCl₂, 10 HEPES, pH 7.2.

-

Internal pipette solution (in mM): 180 K-aspartate, 10 NaCl, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.5 GTP-Na, pH 7.2.

-

Acetylcholine (ACh) stock solution.

-

Flupyrimin stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Neuron Isolation: Dissect thoracic ganglia from adult male American cockroaches and create a primary culture of neurons.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Establish a gigaohm seal between the patch pipette and the membrane of a single neuron. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the neuron's membrane potential at -70 mV.

-

ACh Application: Apply a brief pulse of ACh (e.g., 10 µM) to elicit an inward current. Record the peak current amplitude.

-

Flupyrimin Application: Pre-apply flupyrimin at various concentrations (e.g., from 1 pM to 100 nM) for a set duration (e.g., 1 minute) before co-applying it with ACh.

-

Data Acquisition: Record the ACh-evoked current in the presence of flupyrimin.

-

Data Analysis: Normalize the current amplitude in the presence of flupyrimin to the control ACh-evoked current. Plot the percentage of inhibition against the flupyrimin concentration and fit the data with a logistic equation to determine the IC50 value.

[³H]Flupyrimin Radioligand Binding Assay

This protocol is based on studies using house fly (Musca domestica) head membrane preparations.[3]

Objective: To determine the binding affinity (K_D) and density of binding sites (B_max) of [³H]flupyrimin in an insect nAChR preparation.

Materials:

-

Frozen house fly heads.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

[³H]Flupyrimin of high specific activity.

-

Unlabeled flupyrimin for non-specific binding determination.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize house fly heads in ice-cold binding buffer. Centrifuge the homogenate at a low speed to remove large debris. Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction. Resuspend the pellet in fresh binding buffer.

-

Saturation Binding Assay:

-

Set up a series of tubes containing a fixed amount of membrane protein (e.g., 100 µg).

-

Add increasing concentrations of [³H]flupyrimin (e.g., 0.01 nM to 20 nM) to the tubes.

-

For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled flupyrimin (e.g., 10 µM) to determine non-specific binding.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each [³H]flupyrimin concentration.

-

Plot the specific binding against the concentration of [³H]flupyrimin.

-

Analyze the data using a non-linear regression analysis (e.g., one-site or two-site binding model) to determine the K_D and B_max values.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of nAChR antagonism by flupyrimin and the general workflows for the key experiments.

Caption: nAChR antagonism by flupyrimin.

Caption: Electrophysiology workflow.

Caption: Radioligand binding assay workflow.

Discussion

The data and methodologies presented in this guide unequivocally establish flupyrimin as a potent antagonist of insect nAChRs. Its high affinity for insect receptors, coupled with a significantly lower affinity for vertebrate counterparts, underscores its selectivity and favorable safety profile.[2][3] The antagonistic mechanism of flupyrimin, which involves blocking the ion channel and preventing neuronal depolarization, is a clear departure from the agonistic action of neonicotinoids. This distinction is not only fundamentally important from a pharmacological perspective but also has practical implications for insecticide resistance management. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced interactions of flupyrimin with various nAChR subtypes and to explore its potential in developing next-generation insecticides.

Conclusion

Flupyrimin's mode of action as a nicotinic antagonist provides a valuable alternative to existing insecticide classes. This technical guide has consolidated the key quantitative data and detailed experimental protocols necessary for a comprehensive understanding of its interaction with insect nAChRs. The provided visualizations of the signaling pathway and experimental workflows serve to further clarify these complex processes. It is anticipated that this resource will be of significant value to the scientific community engaged in the research and development of novel and effective crop protection agents.

References

- 1. Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors. | Semantic Scholar [semanticscholar.org]

- 2. Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irac-online.org [irac-online.org]

- 4. researchgate.net [researchgate.net]

Flupyrimin: A Deep Dive into its Unique Biological Properties for Advanced Insect Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrimin, a novel insecticide developed by Meiji Seika Pharma, represents a significant advancement in the management of insect pests, particularly those resistant to conventional chemistries.[1][2] Its unique biological properties, including a distinct mode of action and a favorable safety profile, position it as a valuable tool in modern integrated pest management (IPM) programs. This technical guide provides an in-depth exploration of the core biological characteristics of Flupyrimin, focusing on its mechanism of action, target specificity, metabolic fate, and the basis of its efficacy against resistant insect populations. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using DOT language are included to illustrate complex signaling pathways and experimental workflows.

Mode of Action: A Novel Antagonist of Nicotinic Acetylcholine (B1216132) Receptors

Flupyrimin's primary mode of action is the antagonism of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2] Unlike neonicotinoid insecticides which are agonists of nAChRs, Flupyrimin acts as a competitive antagonist, binding to the receptor without activating it.[3] This blockage of the nAChR prevents the binding of the natural neurotransmitter, acetylcholine (ACh), thereby inhibiting the downstream signaling cascade that leads to nerve excitation.[3] The result is a disruption of nerve impulse transmission, leading to paralysis and eventual death of the insect.

The distinct antagonistic action of Flupyrimin is a key factor in its effectiveness against insect populations that have developed resistance to neonicotinoid agonists like imidacloprid (B1192907).[1][2]

Signaling Pathway of nAChR Antagonism by Flupyrimin

The following diagram illustrates the competitive antagonism of the nicotinic acetylcholine receptor by Flupyrimin, preventing ion channel opening and subsequent neuronal signaling.

Target Specificity and Favorable Safety Profile

Furthermore, Flupyrimin has demonstrated a superior safety profile for important pollinators, such as honeybees (Apis mellifera) and bumblebees (Bombus terrestris), when compared to many neonicotinoid insecticides.[5]

Table 1: Comparative Toxicity of Flupyrimin and Imidacloprid to Pollinators

| Species | Application | LD50 (µ g/bee ) |

| Flupyrimin | ||

| Apis mellifera | Oral | >53 |

| Topical | >100 | |

| Bombus terrestris | Topical | >100 |

| Imidacloprid | ||

| Apis mellifera | Oral | 0.04 |

| Topical | 0.02 | |

| Bombus terrestris | Topical | 0.02 |

Efficacy Against Resistant Pests

Flupyrimin exhibits outstanding potency against various insect pests, including strains that have developed resistance to imidacloprid and other neonicotinoids.[1][2] This is particularly significant for the control of hemipteran pests like the brown planthopper (Nilaparvata lugens), a major threat to rice production in Asia.

Table 2: Insecticidal Activity of Flupyrimin against Key Rice Pests

| Insect Pest | Stage | Application | LC50 / LD50 |

| Nilaparvata lugens (Brown Planthopper) | Adult | Foliar Spray | LC90: 1.1 ppm[6] |

| Sogatella furcifera (White-backed Planthopper) | Nymph | Foliar Spray | LC50: 0.1-0.3 ppm[7] |

| Laodelphax striatellus (Small Brown Planthopper) | Nymph | Foliar Spray | LC50: ~0.5 ppm[1][7] |

| Oulema oryzae (Rice Leaf Beetle) | Adult | Topical | LD90: 0.024 µ g/insect [6] |

| Plutella xylostella (Diamondback Moth) | Larva | Leaf Dip | LC50: ~0.5-1.0 ppm |

Metabolic Pathways and Resistance Mechanisms

The metabolic fate of Flupyrimin in insects and the environment is a critical aspect of its overall performance and sustainability. While detailed metabolic pathway diagrams for Flupyrimin in specific insect species are still under investigation, the primary mechanisms of insecticide resistance in pests like the brown planthopper involve enhanced detoxification by metabolic enzymes, particularly cytochrome P450 monooxygenases (P450s).[8][9][10][11][12][13][14][15][16]

Overexpression of specific P450 genes, such as CYP6ER1 and CYP6AY1, has been strongly correlated with imidacloprid resistance in Nilaparvata lugens.[8][9][10][11][12][13][14][15][16] These enzymes can metabolize neonicotinoids, reducing their effective concentration at the target site. The unique chemical structure of Flupyrimin may render it less susceptible to detoxification by these overexpressed P450s, contributing to its efficacy against resistant strains.

Metabolic Resistance Experimental Workflow

The following diagram outlines a typical workflow to investigate the role of cytochrome P450s in insecticide resistance.

Detailed Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to a target receptor, which can be adapted for [3H]Flupyrimin binding assays.

-

Receptor Preparation:

-

Homogenize insect tissues (e.g., heads of houseflies, Musca domestica) or cells expressing the target nAChR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer to a desired protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound (Flupyrimin) or a known ligand for competition assays.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [3H]Flupyrimin or a known nAChR ligand like [3H]imidacloprid).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Analyze the data using non-linear regression to calculate the inhibition constant (Ki) or the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol is used to functionally characterize the interaction of Flupyrimin with nAChRs expressed in a heterologous system.

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNA encoding the desired insect nAChR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply acetylcholine (ACh) to the oocyte to elicit an inward current mediated by the expressed nAChRs.

-

To test the antagonistic effect of Flupyrimin, pre-apply Flupyrimin for a defined period before co-applying it with ACh.

-

Record the current responses and measure the inhibition of the ACh-induced current by Flupyrimin.

-

-

Data Analysis:

-

Construct concentration-response curves for the inhibition of the ACh-induced current by Flupyrimin.

-

Calculate the IC50 value, which is the concentration of Flupyrimin that causes 50% inhibition of the maximal ACh response.

-

Honeybee Acute Toxicity Testing (Adapted from OECD Guidelines 213 & 214)

These protocols are standardized methods for assessing the acute oral and contact toxicity of chemicals to honeybees.[5][13][14][15][16][17][18][19]

-

Test Organisms: Young adult worker honeybees (Apis mellifera) from healthy, queen-right colonies.

-

Acute Oral Toxicity (OECD 213):

-

Prepare a series of dilutions of Flupyrimin in a 50% (w/v) sucrose (B13894) solution.

-

Starve bees for a few hours before the test.

-

Individually or in groups, provide each bee with a known volume of the dosed sucrose solution.

-

After consumption, transfer the bees to clean cages with an ad libitum supply of untreated sucrose solution.

-

Record mortality at 24, 48, and if necessary, 72 and 96 hours.

-

Calculate the LD50 (the dose causing 50% mortality) in µg of active ingredient per bee.

-

-

Acute Contact Toxicity (OECD 214):

-

Prepare a series of dilutions of Flupyrimin in a suitable solvent (e.g., acetone).

-

Anesthetize the bees (e.g., with CO2).

-

Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.

-

Place the treated bees in clean cages with an ad libitum supply of untreated sucrose solution.

-

Record mortality at 24, 48, and if necessary, 72 and 96 hours.

-

Calculate the LD50 in µg of active ingredient per bee.

-

Conclusion

Flupyrimin's unique biological properties, particularly its antagonistic mode of action at the insect nAChR, confer a distinct advantage in the control of resistant insect pests. Its high target specificity translates to a favorable safety profile for non-target organisms, including essential pollinators. The comprehensive data and methodologies presented in this guide underscore the significant potential of Flupyrimin as a next-generation insecticide. Further research into its detailed metabolic pathways and the molecular intricacies of its interaction with various nAChR subtypes will continue to refine its application and solidify its role in sustainable agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]